molecular formula C5H7N3O3 B15245315 N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide

N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide

Cat. No.: B15245315
M. Wt: 157.13 g/mol
InChI Key: KZWTWAPQIJPXDZ-UHFFFAOYSA-N
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Description

N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide is a chemical compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carbonyl compounds in the presence of dehydrating agents. The reaction conditions may include:

  • Solvent: Common solvents include ethanol, methanol, or acetonitrile.
  • Temperature: Reactions are often carried out at elevated temperatures, ranging from 50°C to 150°C.
  • Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors for efficient heat and mass transfer.
  • Purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazoles.

Scientific Research Applications

N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide has several applications in scientific research, including:

    Medicinal Chemistry: As a potential pharmacophore in the design of new drugs with antimicrobial, anti-inflammatory, or anticancer activities.

    Biology: As a probe or reagent in biochemical assays and studies.

    Industry: In the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A parent compound with similar structural features.

    3,5-Dimethyl-1,2,4-oxadiazole: A closely related derivative with different substitution patterns.

    5-Phenyl-1,2,4-oxadiazole: Another derivative with a phenyl group attached to the oxadiazole ring.

Uniqueness

N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its unique structure may lead to different reactivity and interactions compared to other oxadiazole derivatives.

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

N,3-dimethyl-5-oxo-1,2,4-oxadiazole-4-carboxamide

InChI

InChI=1S/C5H7N3O3/c1-3-7-11-5(10)8(3)4(9)6-2/h1-2H3,(H,6,9)

InChI Key

KZWTWAPQIJPXDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=O)N1C(=O)NC

Origin of Product

United States

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